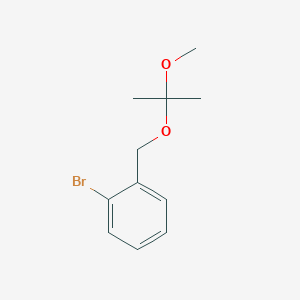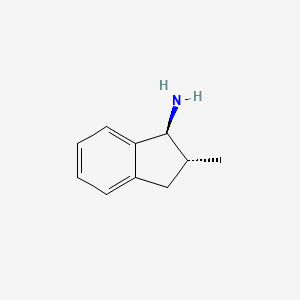
4-Tert-pentylbenzene-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Tert-pentylbenzene-1,2-diamine is an organic compound with the molecular formula C11H18N2 It is a derivative of benzene, featuring two amine groups attached to the benzene ring along with a 1,1-dimethylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-pentylbenzene-1,2-diamine typically involves the reduction of nitro compounds followed by amination. One common method is the reduction of 4-(1,1-Dimethylpropyl)nitrobenzene using hydrogen gas in the presence of a catalyst such as palladium on carbon. The resulting amine is then further reacted with ammonia or other amine sources to introduce the second amine group.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity, often involving elevated temperatures and pressures. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Tert-pentylbenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: It can be reduced to form more saturated amine derivatives.
Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated amine derivatives.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
4-Tert-pentylbenzene-1,2-diamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a building block for biologically active molecules.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Tert-pentylbenzene-1,2-diamine involves its interaction with various molecular targets. The amine groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Benzene-1,2-diamine: A simpler analog without the 1,1-dimethylpropyl group.
4-Methylbenzene-1,2-diamine: Similar structure but with a methyl group instead of the 1,1-dimethylpropyl group.
1,4-Bis(1,1-dimethylpropyl)-2,5-dimethoxybenzene: A more complex derivative with additional substituents.
Uniqueness
4-Tert-pentylbenzene-1,2-diamine is unique due to the presence of the 1,1-dimethylpropyl group, which can influence its chemical reactivity and interactions with biological targets. This structural feature may confer specific properties that are advantageous in certain applications, such as increased lipophilicity or steric effects that affect binding interactions.
Properties
Molecular Formula |
C11H18N2 |
|---|---|
Molecular Weight |
178.27 g/mol |
IUPAC Name |
4-(2-methylbutan-2-yl)benzene-1,2-diamine |
InChI |
InChI=1S/C11H18N2/c1-4-11(2,3)8-5-6-9(12)10(13)7-8/h5-7H,4,12-13H2,1-3H3 |
InChI Key |
LPVGTTTYAQYYNS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1)N)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[1,3]Dioxolan-2-yl-benzoic acid hydrazide](/img/structure/B8401778.png)





![1-[4-(Benzyloxy)phenyl]-2-(hydroxyimino)propan-1-one](/img/structure/B8401802.png)
![N-[2-Amino-6-(benzyloxy)-4-bromophenyl]acetamide](/img/structure/B8401810.png)



